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Compound of Interest

Compound Name: Zaltidine

Cat. No.: B1682367

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaltidine is a potent histamine H2-receptor antagonist, a class of drugs that work by blocking
the action of histamine on parietal cells in the stomach, thus reducing stomach acid production.
This guide provides a comprehensive overview of the physicochemical properties of Zaltidine,
offering critical data and methodologies for professionals in drug development and research.
While some experimental values for Zaltidine are not readily available in public literature, this
guide furnishes the foundational chemical data, detailed experimental protocols for determining
key physicochemical parameters, and an illustration of its primary mechanism of action.

Core Physicochemical Properties

A summary of the known and computed physicochemical properties of Zaltidine is presented
below.
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Property Data Source
Molecular Formula CsH1oNeS PubChem[1]
Molecular Weight 222.27 g/mol PubChem[1]

2-[[4-(2-methyl-1H-imidazol-5-
IUPAC Name ] ] o PubChem[1]
yhthiazol-2-yllamino]guanidine

CAS Number 85604-00-8 PubChem[1]
XLogP3-AA (Computed) 0 PubChem[1]
Hydrogen Bond Donor Count 3 PubChem
Hydrogen Bond Acceptor
5 PubChem
Count
Rotatable Bond Count 2 PubChem
) ) Data not available in searched
Melting Point )
literature.
N ) Data not available in searched
Boiling Point

literature.

- Data not available in searched
Aqueous Solubility iterat
iterature.

Data not available in searched
pKa .
literature.

Mechanism of Action: Histamine H2 Receptor
Antagonism

Zaltidine exerts its pharmacological effect by acting as a competitive antagonist at the
histamine H2 receptors located on the basolateral membrane of gastric parietal cells. This
action inhibits the binding of histamine and, consequently, reduces the secretion of gastric acid.

Signaling Pathway
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The binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR), activates a
signaling cascade that leads to the production of cyclic AMP (cCAMP) and the subsequent
activation of protein kinase A (PKA). PKA then phosphorylates various cellular substrates,
ultimately leading to the stimulation of the H+/K+-ATPase proton pump and the secretion of
gastric acid. Zaltidine, by blocking the initial binding of histamine, interrupts this pathway.
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Caption: Zaltidine's antagonistic action on the H2 receptor signaling pathway.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below.
These standard protocols are applicable for the characterization of Zaltidine and other small
molecule drug candidates.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which Zaltidine transitions from a solid to a liquid
phase.

Apparatus and Materials:
e Melting point apparatus

o Capillary tubes (sealed at one end)
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o Zaltidine sample (finely powdered)

e Spatula

» Mortar and pestle (optional, for powdering the sample)
Procedure:

o Sample Preparation: Ensure the Zaltidine sample is pure and completely dry. If necessary,
gently grind the sample into a fine powder using a mortar and pestle.

o Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to
pack a small amount of Zaltidine into the tube. The packed sample should be approximately
2-3 mm in height.

o Compacting the Sample: Tap the sealed end of the capillary tube gently on a hard surface to
compact the sample at the bottom of the tube.

o Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point
apparatus.

e Heating:

o For an unknown melting point, a rapid heating rate (10-20 °C/min) can be used to get an
approximate range.

o For a more precise measurement, set the heating rate to a slower value (1-2 °C/min) when
the temperature is within 20 °C of the expected melting point.

e Observation and Recording:
o Observe the sample through the magnifying lens of the apparatus.

o Record the temperature at which the first drop of liquid appears (the beginning of the
melting range).

o Record the temperature at which the entire solid sample has turned into a clear liquid (the
end of the melting range).
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e Repeat: For accuracy, repeat the determination at least twice and calculate the average
melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of Zaltidine in water.
Apparatus and Materials:

o Zaltidine sample

« Distilled or deionized water

e Screw-capped vials or flasks

e Analytical balance

o Shaker or orbital incubator capable of maintaining a constant temperature
e Centrifuge

e Syringes and filters (e.g., 0.45 um)

e High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for
concentration analysis

e Volumetric flasks and pipettes
Procedure:

o Preparation of Supersaturated Solution: Add an excess amount of Zaltidine to a known
volume of water in a screw-capped vial. The amount should be sufficient to ensure that
undissolved solid remains at equilibrium.

o Equilibration: Place the vial in a shaker or incubator set to a constant temperature (e.g., 25
°C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure
equilibrium is reached.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1682367?utm_src=pdf-body
https://www.benchchem.com/product/b1682367?utm_src=pdf-body
https://www.benchchem.com/product/b1682367?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Phase Separation: After equilibration, allow the suspension to stand undisturbed for a period
to allow the excess solid to settle. Alternatively, centrifuge the suspension at a high speed to
pellet the undissolved solid.

o Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a
syringe. Immediately filter the aliquot through a membrane filter (e.g., 0.45 pum) to remove
any remaining undissolved patrticles. This step must be performed quickly to avoid
temperature changes that could affect solubility.

 Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (e.g., water or
mobile phase for HPLC) to a concentration within the linear range of the analytical method.

o Concentration Analysis: Determine the concentration of Zaltidine in the diluted solution
using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

o Calculation: Calculate the solubility of Zaltidine in mg/mL or mol/L, taking into account the
dilution factor.

e Replication: Perform the experiment in triplicate to ensure the reproducibility of the results.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) (pKa) of Zaltidine.

Apparatus and Materials:

o Zaltidine sample

o Potentiometer with a pH electrode

e Burette

» Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
» Beaker

» Magnetic stirrer and stir bar
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 Distilled or deionized water (CO2-free)
 Inert gas (e.g., nitrogen) for purging (optional)
Procedure:

o Sample Preparation: Accurately weigh a known amount of Zaltidine and dissolve it in a
known volume of CO2-free deionized water in a beaker.

e Apparatus Setup:

[e]

Calibrate the pH meter using standard pH buffers (e.g., pH 4, 7, and 10).

o

Place the beaker with the Zaltidine solution on a magnetic stirrer and add a stir bar.

[¢]

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does
not interfere with the stir bar.

[¢]

If necessary, purge the solution with an inert gas to remove dissolved carbon dioxide.
e Titration:

o Fill the burette with the standardized titrant (acid or base, depending on the nature of the
analyte).

o Begin the titration by adding small increments of the titrant to the Zaltidine solution.

o After each addition, allow the pH reading to stabilize and record the pH and the volume of
titrant added.

o Continue the titration past the equivalence point(s).
o Data Analysis:

o Plot the recorded pH values against the volume of titrant added to generate a titration

curve.
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o The pKa value(s) can be determined from the titration curve. For a monoprotic acid, the
pKa is the pH at the half-equivalence point. For polyprotic substances, multiple inflection
points and half-equivalence points may be observed.

o Alternatively, the first or second derivative of the titration curve can be plotted to more
accurately determine the equivalence point(s).

o Replication: Repeat the titration at least twice to ensure the accuracy and precision of the
pKa determination.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties
of Zaltidine. While specific experimental data for melting point, boiling point, and aqueous
solubility are not currently available in the public domain, the provided experimental protocols
offer a clear pathway for their determination in a laboratory setting. The outlined mechanism of
action and the detailed signaling pathway diagram serve as valuable tools for researchers and
drug development professionals working with Zaltidine and other H2-receptor antagonists.
Further experimental characterization is encouraged to build a more complete physicochemical
profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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